SIB 1757 - 31993-01-8

SIB 1757

Catalog Number: EVT-283217
CAS Number: 31993-01-8
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-methyl-2-(phenylhydrazinylidene)-3-pyridinone is a member of phenylhydrazines.
Source and Classification

SIB 1757 was developed during research aimed at identifying selective modulators of metabotropic glutamate receptors. It is categorized under the broader class of pyridine derivatives and has been identified as a valuable tool for studying mGluR5's role in various physiological and pathological contexts, including brain development and chronic pain conditions .

Synthesis Analysis

The synthesis of SIB 1757 involves several key steps that utilize standard organic chemistry techniques. The initial step typically involves the formation of the pyridine core followed by the introduction of the phenylazo group. Specific methodologies may include:

  1. Formation of Pyridine Derivatives: Starting materials are often reacted under acidic or basic conditions to form the desired pyridine structure.
  2. Azo Coupling Reaction: The phenylazo group is introduced through an azo coupling reaction, where an aryl diazonium salt reacts with the pyridine derivative.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity, requiring optimization during the synthetic process .

Molecular Structure Analysis

The molecular formula of SIB 1757 is C12H11N3OC_{12}H_{11}N_{3}O with a molar mass of approximately 213.24g/mol213.24\,g/mol. The structure features:

  • A pyridine ring, which contributes to its basicity and ability to interact with biological targets.
  • A phenylazo group, which enhances its lipophilicity and potentially influences its binding affinity to mGluR5.

The three-dimensional conformation of SIB 1757 allows it to fit into the binding pocket of mGluR5, facilitating its role as an antagonist. Structural studies may employ techniques like X-ray crystallography or NMR spectroscopy to elucidate detailed conformational data .

Chemical Reactions Analysis

SIB 1757 participates in several chemical reactions primarily related to its interactions with mGluR5. Key reactions include:

  1. Binding Interactions: SIB 1757 binds non-competitively to mGluR5, inhibiting glutamate-induced intracellular calcium mobilization.
  2. Signal Transduction Modulation: By blocking receptor activation, it alters downstream signaling pathways associated with neuronal excitability and synaptic plasticity.

These interactions have been quantified using various assays, including fluorescence-based calcium imaging and inositol phosphate accumulation assays in neuronal cultures .

Mechanism of Action

The mechanism of action for SIB 1757 involves its binding to the allosteric site on mGluR5, which prevents receptor activation by glutamate. This non-competitive inhibition leads to several physiological effects:

  • Reduction in Calcium Influx: By blocking mGluR5 activation, SIB 1757 decreases intracellular calcium levels, which are crucial for neurotransmitter release and neuronal excitability.
  • Neuroprotective Effects: Studies indicate that antagonism of mGluR5 can provide neuroprotection in models of excitotoxicity and chronic pain by modulating glutamatergic signaling pathways .
Physical and Chemical Properties Analysis

SIB 1757 exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: The compound's stability under physiological conditions can vary; thus, storage conditions must be optimized to prevent degradation.

Characterization techniques such as UV-visible spectroscopy can be employed to assess its stability and solubility profiles .

Applications

SIB 1757 has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying mGluR5 function in both normal physiology and pathological states.
  2. Neuropharmacology: Its selective antagonism provides insights into the role of mGluR5 in neurodegenerative diseases and pain mechanisms.
  3. Potential Therapeutics: Given its neuroprotective properties, SIB 1757 may contribute to developing new treatments for conditions like chronic pain syndromes or neurodegenerative disorders .
Pharmacological Mechanisms of mGluR5 Antagonism

Selective Non-Competitive Inhibition of mGluR5 Receptors

SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) is a pioneering selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), identified through high-throughput screening of glutamate-induced intracellular calcium flux. It exhibits potent inhibitory activity at human mGluR5a (hmGluR5a) with an IC₅₀ of 0.37–0.40 µM, while demonstrating negligible activity (IC₅₀ >100 µM) at hmGluR1b and other mGluR subtypes (groups II and III) [1] [3] [6]. Schild analysis confirms its non-competitive mechanism, as SIB-1757 binds to an allosteric site distinct from the glutamate orthosteric binding pocket, irreversibly modulating receptor conformation and preventing Gq protein activation [1] [6]. This selectivity profile positions SIB-1757 as a critical tool for isolating mGluR5-mediated functions in complex neurological systems.

Table 1: Selectivity Profile of SIB-1757 Across Glutamate Receptors

Receptor SubtypeIC₅₀ (µM)Selectivity Fold Difference vs. mGluR5
mGluR50.371 (Reference)
mGluR1b>100>270
mGluR2/3/4/6/7/8>100>270
AMPA/Kainate/NMDA>30>81

Molecular Pathways Modulated by mGluR5 Antagonism

The antagonism of mGluR5 by SIB-1757 disrupts key signal transduction cascades driven by Gq-protein coupling. Upon receptor inhibition, downstream phospholipase C (PLC) activity is suppressed, reducing hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1] [4]. This attenuates IP₃ receptor-mediated calcium release from endoplasmic reticulum stores, dampening intracellular Ca²⁺ oscillations critical for synaptic plasticity and nociceptive sensitization [4] [6]. In striatal neurons, SIB-1757-mediated mGluR5 blockade indirectly modulates mGluR1 function, preventing receptor desensitization and reshaping neuronal excitability [6]. Additionally, SIB-1757 demonstrates neuroprotective effects by mitigating oxidative stress in neurons exposed to methamphetamine and reducing acetaminophen-induced hepatotoxicity through suppression of inducible nitric oxide synthase (iNOS) expression [6] [8].

Table 2: Key Pathways Modulated by SIB-1757

Pathway TargetEffect of SIB-1757Functional Outcome
PLC-IP₃-Ca²⁺ cascadeInhibitionReduced synaptic plasticity
PKC activation (via DAG)SuppressionAttenuated nociceptive signaling
mGluR1 interactionsFunctional modulationReshaped striatal neuron excitability
iNOS expressionDownregulationHepatoprotection in liver injury models

Allosteric Binding Dynamics and Receptor Occupancy

SIB-1757 binds mGluR5 via allosteric interactions within the transmembrane domain, leveraging a unique chemical scaffold featuring an azo bond (–N=N–) linked to a 6-methyl-3-pyridinol group [6] [8]. This binding induces a conformational change that stabilizes the receptor’s inactive state. Kinetic studies reveal moderate association (kₒₙ ≈ 10⁴ M⁻¹s⁻¹) and dissociation (kₒff ≈ 10⁻³ s⁻¹) rates, yielding submicromolar affinity (Kd ≈ 0.2 µM) [3] [6]. The redox sensitivity of the azo bond may influence binding stability under oxidative conditions, though this remains under investigation [8]. Crucially, SIB-1757 exhibits use-dependent inhibition, where pre-exposure to glutamate enhances antagonist efficacy, suggesting preferential binding to activated receptor states [1] [6].

Table 3: Binding Kinetics of SIB-1757 at mGluR5

ParameterValueExperimental System
Association (kₒₙ)~1.5 × 10⁴ M⁻¹s⁻¹Recombinant hmGluR5a in HEK293
Dissociation (kₒff)~3.0 × 10⁻³ s⁻¹Recombinant hmGluR5a in HEK293
Equilibrium Kd0.2 µMRadioligand displacement
Hill coefficient~1.0Calcium flux assays

Cross-Reactivity Profiling with Other mGluR Subtypes

Rigorous profiling against all eight mGluR subtypes confirms SIB-1757’s exceptional specificity for mGluR5. Functional assays measuring quisqualate-induced phosphoinositol accumulation show >270-fold selectivity over mGluR1b (IC₅₀ >100 µM vs. 0.37 µM for mGluR5) [1] [6]. No significant activity is observed at mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7b, or mGluR8 (IC₅₀ >100 µM) [3] [6]. Furthermore, SIB-1757 does not interact with ionotropic glutamate receptors (AMPA, kainate, or NMDA receptors) at concentrations ≤30 µM [3] [6]. This distinguishes it from non-selective antagonists like LY367385, which target both mGluR1 and mGluR5. The therapeutic implications of this specificity are evident in pain models, where SIB-1757 reverses thermal hyperalgesia without impairing motor function—a side effect linked to broader mGluR inhibition [2] [6].

Table 4: Cross-Reactivity Assessment of SIB-1757

ReceptorIC₅₀ (µM)ActivityAssay System
mGluR50.37AntagonistCa²⁺ flux in fibroblasts
mGluR1b>100InactivePI hydrolysis in fibroblasts
mGluR2/3/4/6/7/8>100InactiveGTPγS binding/cAMP assays
AMPA/Kainate receptors>30InactiveRadioligand binding
NMDA receptors>30InactiveElectrophysiology

Properties

CAS Number

31993-01-8

Product Name

SIB 1757

IUPAC Name

6-methyl-2-phenyldiazenylpyridin-3-ol

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3

InChI Key

LOCPVWIREQIGNQ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

6-methyl-2-(phenylazo)-3-pyridinol
SIB 1757
SIB-1757
SIB1757

Canonical SMILES

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2

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